molecular formula C2H4NO2P B14737771 2-(Oxophosphanyl)acetamide CAS No. 5661-18-7

2-(Oxophosphanyl)acetamide

Cat. No.: B14737771
CAS No.: 5661-18-7
M. Wt: 105.03 g/mol
InChI Key: LKNVLTNEEMGJHY-UHFFFAOYSA-N
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Description

2-(Oxophosphanyl)acetamide is an organic compound that features both an amide and a phosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxophosphanyl)acetamide typically involves the reaction of phosphanyl compounds with acetamide derivatives. One common method includes the use of phosphanyl chloride and acetamide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxophosphanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphanyl oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphanyl oxides.

    Reduction: Phosphines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(Oxophosphanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Oxophosphanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form coordination complexes with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphanylacetamide: Similar structure but lacks the oxo group.

    Phosphanylcarboxamide: Contains a carboxamide group instead of an acetamide group.

    Phosphanylamines: Compounds with a phosphanyl group attached to an amine.

Uniqueness

2-(Oxophosphanyl)acetamide is unique due to the presence of both an oxophosphanyl and an acetamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

5661-18-7

Molecular Formula

C2H4NO2P

Molecular Weight

105.03 g/mol

IUPAC Name

2-phosphorosoacetamide

InChI

InChI=1S/C2H4NO2P/c3-2(4)1-6-5/h1H2,(H2,3,4)

InChI Key

LKNVLTNEEMGJHY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)P=O

Origin of Product

United States

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